molecular formula C50H76N10O14 B127476 Admaadda-MS-M-LR CAS No. 141634-77-7

Admaadda-MS-M-LR

Cat. No. B127476
M. Wt: 1041.2 g/mol
InChI Key: FGMNKDLRQCTWIB-BYOYILFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Admaadda-MS-M-LR is a peptide compound that is extensively used in scientific research. It is a synthetic version of the naturally occurring peptide, microcystin-LR, which is produced by cyanobacteria. Admaadda-MS-M-LR is a potent inhibitor of protein phosphatase 1 and 2A, which are essential enzymes involved in the regulation of cellular processes.

Scientific Research Applications

ADMA in Cardiovascular Risk Assessment

NG,NG-Dimethyl-L-arginine (asymmetric dimethylarginine, ADMA) is identified as a cardiovascular risk factor. ADMA exists in blood as a free acid and as a constituent of proteins not yet identified. A protocol for the GC-MS quantification of ADMA released from serum proteins is critical for assessing cardiovascular risks. Elevated levels of ADMA are associated with cardiovascular and renal diseases, and measuring ADMA in serum can be indicative of these health risks (Bollenbach, Hanff, & Tsikas, 2018).

ADMA in Metabolic Syndrome Research

Research on metabolic syndrome (MS) shows that ADMA levels are increased in patients with MS. This syndrome, characterized by hypertension, insulin resistance, dyslipidemia, and obesity, correlates with endothelial dysfunction, where impaired nitric oxide (NO) bioavailability is a key factor. ADMA, an inhibitor of nitric oxide synthase (NOS), has been linked to cardiovascular diseases. Studies indicate a relationship between ADMA levels and MS, suggesting a potential biomarker for this condition (Palomo et al., 2011).

ADMA in Nutritional Trials

The Central European Diet (CED) and the Mediterranean Diet (MED) have been compared in terms of their effects on atherosclerosis prevention in obese women with a risk of metabolic syndrome. Concentrations of asymmetrical dimethylarginine (ADMA) were measured before and after nutritional intervention. The findings suggest that dietary changes can influence ADMA levels, potentially impacting cardiovascular health (Duś-Żuchowska et al., 2018).

ADMA in Clinical Trials for Multiple Sclerosis

In a study of multiple sclerosis (MS) patients, the effects of alpha-lipoic acid on asymmetric dimethylarginine (ADMA) levels and disability were examined. This randomized clinical trial investigated whether this potent antioxidant could decrease plasma ADMA levels and improve the Expanded Disability Status Scale (EDSS) in MS patients. Results showed a decrease in plasma ADMA levels in the intervention group, indicating a potential therapeutic role of alpha-lipoic acid in MS (Khalili et al., 2017).

ADMA in Alzheimer's Disease Research

Liquid chromatography-mass spectrometry (LC-MS) techniques have been applied to Alzheimer's disease (AD) research, including the study of ADMA. ADMA, as an endogenous inhibitor of nitric oxide synthase, may have implications in AD pathology, and LC-MS methods have been instrumental in exploring this area (Tian et al., 2013).

properties

CAS RN

141634-77-7

Product Name

Admaadda-MS-M-LR

Molecular Formula

C50H76N10O14

Molecular Weight

1041.2 g/mol

IUPAC Name

(2S,5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-2-(hydroxymethyl)-1,5,12,19-tetramethyl-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C50H76N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)56-35(16-13-21-53-50(51)52)45(67)55-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)57-36(48(70)71)19-20-40(63)60(9)38(25-61)47(69)54-31(7)44(66)58-37/h10-12,14-15,17-18,23,26,28-31,34-39,41,61H,13,16,19-22,24-25H2,1-9H3,(H,54,69)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,39-,41+/m0/s1

InChI Key

FGMNKDLRQCTWIB-BYOYILFWSA-N

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C

synonyms

(ADMAAdda(5)-MSer(7))microsystin-LR
ADMAAdda-MS-M-LR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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